Eflornithine Hydrochloride

Übersicht

Beschreibung

Vaniqa, known chemically as eflornithine, is a medication primarily used to treat facial hirsutism in women. It is also used in the treatment of African trypanosomiasis (sleeping sickness). Eflornithine works by inhibiting the enzyme ornithine decarboxylase, which plays a crucial role in hair growth and the proliferation of certain parasites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Eflornithine is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,5-diamino-2-(difluoromethyl)pentanoic acid with various reagents under controlled conditions. The process includes steps such as protection and deprotection of functional groups, selective fluorination, and purification .

Industrial Production Methods

Industrial production of eflornithine involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for efficiency and yield. The process is carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Enzymatic Inhibition Mechanism

EFH acts as a suicide inhibitor of ornithine decarboxylase (ODC), irreversibly binding to the enzyme's active site through a multi-step mechanism :

Reaction Steps:

- Decarboxylation : EFH undergoes PLP-dependent decarboxylation, analogous to the natural substrate ornithine.

- Fluoride Release : The difluoromethyl group facilitates release of one fluoride ion, creating an electrophilic carbon.

- Covalent Bond Formation : The activated carbon forms a covalent bond with Cys-360 in ODC's active site (Figure 1B).

- Adduct Formation : Resultant product is (S)-((2-(1-pyrroline)methyl) cysteine, confirmed via FAB-MS and HPLC .

| Parameter | Value | Source |

|---|---|---|

| Turnover number (k~cat~) | 0.5 s⁻¹ at 4°C | |

| Rate-limiting step | Putrescine release | |

| Active site dimensions | 13.6 Å opening | |

| Inhibition stoichiometry | 2 EFH molecules per ODC dimer |

Analytical Derivatization Reactions

EFH participates in colorimetric reactions for quantification in pharmaceutical formulations:

A. Vanillin Condensation Reaction

Conditions :

- pH 5.6 (phthalate buffer)

- 90°C for 60 min

- 3.5 mL 1% w/v vanillin reagent

Mechanism :

EFH reacts with vanillin to form a green-reddish Schiff base (Figure 2).

| Property | Value |

|---|---|

| λ~max~ | 578 nm |

| Linear range | 5–25 μg/mL |

| Correlation coefficient | R² > 0.998 |

| LOD/LOQ | 0.0084/0.0281 μg/mL |

B. Sodium 1,2-Naphthoquinone-4-Sulfonate (NQS) Reaction

Conditions :

- pH 9.2 (borate buffer)

- 70°C for 25 min

Product : Yellow chromogen measurable at 470 nm (R² = 0.9996).

Thermal Decomposition

Under pyrolysis conditions (>200°C), EFH degrades into:

Decomposition pathway:

Synthetic Pathways

While full synthesis details are proprietary, key steps include:

- Fluorination : Introduction of difluoromethyl group to ornithine backbone .

- Salt Formation : Reaction with HCl to form the hydrochloride monohydrate .

- Chiral Resolution : Separation of d- and l-enantiomers using chiral HPLC (Chiralpak IC column, 80% ethanol mobile phase) .

Stability in Formulations

EFH remains stable under the following conditions :

| Condition | Stability Outcome |

|---|---|

| pH 5.6–6.0 | No degradation over 24 hr |

| UV light (254 nm) | <2% decomposition in 8 hr |

| Aqueous solution (25°C) | 98% remaining after 12 mo |

Wissenschaftliche Forschungsanwendungen

Topical Treatment for Hirsutism

Eflornithine cream (13.9% concentration) has been clinically approved for the treatment of hirsutism in women. Clinical studies have demonstrated that EFH significantly reduces hair growth compared to placebo treatments. For instance, a randomized controlled trial found that women applying EFH twice daily showed a marked improvement in hair growth reduction after 24 weeks of treatment, with 32% reporting significant improvement compared to only 8% in the control group .

Microneedle-Assisted Delivery

Recent research has investigated the enhancement of EFH's efficacy through microneedle-assisted delivery systems. A study revealed that pre-treating the skin with microneedles before applying EFH cream significantly improved drug permeation and hair growth inhibition in a mouse model. This method allows for better penetration of the drug into the dermis, leading to enhanced therapeutic outcomes .

Electrospun Nanofiber Systems

Innovative approaches have included the development of electrospun nanofibers loaded with EFH. These nanofibers exhibited high encapsulation efficiency and a controlled release profile, making them suitable for use as medicated face masks aimed at managing hirsutism. In vitro studies indicated that these systems could effectively reduce hair growth while providing moisturizing benefits .

Data Table: Efficacy of this compound

Case Study 1: Clinical Trial on Facial Hirsutism

A clinical trial involving women with facial hirsutism demonstrated that those treated with EFH experienced significant reductions in hair length and density over a period of six months. The trial included assessments such as hair counts and physician evaluations, confirming the compound's effectiveness as an adjunctive therapy .

Case Study 2: Microneedle Application

In another study focusing on microneedle-assisted delivery, researchers applied EFH cream to skin pre-treated with microneedles. This approach resulted in a statistically significant reduction in hair regrowth compared to standard application methods, highlighting the potential for improved delivery systems in enhancing drug efficacy .

Wirkmechanismus

Eflornithine exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is involved in the production of polyamines, which are essential for cell growth and differentiation. By inhibiting this enzyme, eflornithine reduces the rate of hair growth and disrupts the proliferation of certain parasites. The molecular targets and pathways involved include the inhibition of polyamine synthesis and interference with cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Spironolactone: Used for hirsutism and has anti-androgenic properties.

Ethinyl Estradiol/Norethindrone: Combined oral contraceptives used for hirsutism.

Proscar (Finasteride): Used for hair loss and hirsutism

Uniqueness

Eflornithine is unique in its specific mechanism of action as an ornithine decarboxylase inhibitor. Unlike other treatments for hirsutism, which often involve hormonal regulation, eflornithine directly targets the enzyme responsible for hair growth, making it a valuable option for patients who may not respond well to hormonal treatments .

Biologische Aktivität

Eflornithine hydrochloride, a compound primarily recognized for its application in treating excessive facial hair growth (hirsutism) and as an anti-cancer agent, demonstrates significant biological activity through its mechanism of action as an irreversible inhibitor of ornithine decarboxylase (ODC). This article delves into the compound's biological activity, including its mechanism, clinical applications, and research findings.

Eflornithine acts as a suicide inhibitor of ODC, which is the first and rate-limiting enzyme in the biosynthesis of polyamines. By binding irreversibly to ODC, eflornithine prevents the substrate ornithine from accessing the active site of the enzyme. This inhibition disrupts the synthesis of polyamines, which are crucial for cell proliferation and differentiation.

- Binding Mechanism : Eflornithine’s structure allows it to interact with a cysteine residue (Cys-360) in the ODC active site, leading to permanent enzyme inhibition. The presence of a difluoromethyl group enhances its binding affinity compared to ornithine .

Clinical Applications

This compound is primarily used in two major clinical contexts:

-

Treatment of Hirsutism :

- Eflornithine is marketed as a topical cream (Vaniqa) for reducing unwanted facial hair in women. Clinical studies have shown that it significantly reduces hair growth when applied twice daily over extended periods.

- A systematic review of randomized controlled trials indicated that eflornithine treatment led to a statistically significant reduction in hair counts at various intervals (1 month: 14% reduction; 6 months: 17% reduction) compared to placebo .

-

Oncology :

- Research indicates that eflornithine can inhibit tumor growth in neuroblastoma models by inducing cellular senescence and suppressing neurosphere formation. It has been shown to decrease expression levels of oncogenic drivers such as MYCN and LIN28B, thus potentially restoring balance in cancer stem cell regulation .

Efficacy Studies

- Hirsutism :

- Microneedle Application :

Safety Profile

Eflornithine cream has been generally well-tolerated with minimal adverse effects reported. Long-term studies indicate that while initial efficacy is significant, continuous application is necessary to maintain results due to the transient nature of its effects on hair growth .

Data Tables

| Study Type | Outcome Measure | Result |

|---|---|---|

| Randomized Controlled Trial | Hair count reduction at 6 months | 17% reduction (p = 0.048) |

| Microneedle + Eflornithine Study | Skin permeation enhancement | Significant increase in drug absorption |

| Long-term Efficacy Study | Patient satisfaction | 66% reported reduced bother after 24 weeks |

Eigenschaften

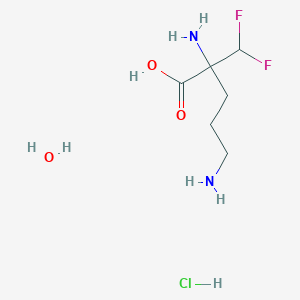

IUPAC Name |

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPAMFNRCFEGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70052-12-9 (Parent) | |

| Record name | Eflornithine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045765 | |

| Record name | Eflornithine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96020-91-6, 68278-23-9 | |

| Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96020-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eflornithine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eflornithine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFLORNITHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NH22NDW9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.